molecular formula C21H14O5 B11095724 2-oxo-2H-chromen-7-yl (naphthalen-2-yloxy)acetate

2-oxo-2H-chromen-7-yl (naphthalen-2-yloxy)acetate

Cat. No.: B11095724
M. Wt: 346.3 g/mol
InChI Key: VXAKKYGOFYBRSI-UHFFFAOYSA-N
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Description

2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-naphthyloxyacetic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves the use of triethylamine as a base and dichloromethane as a solvent, with the reaction proceeding at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2H-CHROMEN-7-YL 2-(2-NAPHTHYLOXY)ACETATE is unique due to its specific structural features, which confer distinct biological activities and properties. Its combination of the coumarin and naphthyloxy moieties enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H14O5

Molecular Weight

346.3 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C21H14O5/c22-20-10-7-15-6-9-18(12-19(15)26-20)25-21(23)13-24-17-8-5-14-3-1-2-4-16(14)11-17/h1-12H,13H2

InChI Key

VXAKKYGOFYBRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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